molecular formula C19H14FN5O3 B11945456 N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 199583-59-0

N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea

Cat. No.: B11945456
CAS No.: 199583-59-0
M. Wt: 379.3 g/mol
InChI Key: VVDCHNRWLNMVPS-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenyldiazenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of 2-fluoro-5-nitrophenyl isocyanate with 4-[(E)-phenyldiazenyl]aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-nitrophenyl isocyanate
  • N-(2-Fluoro-5-nitrophenyl)cyclopropanecarboxamide
  • 1,4-Dihydropyridine

Uniqueness

N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its combination of fluoro-nitrophenyl and phenyldiazenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

CAS No.

199583-59-0

Molecular Formula

C19H14FN5O3

Molecular Weight

379.3 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C19H14FN5O3/c20-17-11-10-16(25(27)28)12-18(17)22-19(26)21-13-6-8-15(9-7-13)24-23-14-4-2-1-3-5-14/h1-12H,(H2,21,22,26)

InChI Key

VVDCHNRWLNMVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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